Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- is a chemical compound with the molecular formula C12H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of methyl, butenyl, and propenyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamide derivatives .
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- include other benzenesulfonamide derivatives with different substituents on the nitrogen atom. Examples include:
- Benzenesulfonamide, 4-methyl-N-(1-vinylcyclohexyl)-
- Benzenesulfonamide, 4-methyl-N-(2-propyl)-
Uniqueness
The uniqueness of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
654065-70-0 |
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Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbut-3-enyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c1-5-11-16(12-10-13(2)3)19(17,18)15-8-6-14(4)7-9-15/h5-9H,1-2,10-12H2,3-4H3 |
InChI Key |
JBAIIYAMFUFULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=C)C)CC=C |
Origin of Product |
United States |
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